molecular formula C25H19N3O6 B2500777 [4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate CAS No. 380474-98-6

[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate

Cat. No.: B2500777
CAS No.: 380474-98-6
M. Wt: 457.442
InChI Key: YKEGGKFVCAAHRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis steps for this compound are not available, it likely involves multiple steps including nitration, bromination, and conversion of nitro groups to amines . The presence of the benzoate ester group suggests a possible esterification reaction.


Molecular Structure Analysis

The compound’s structure is likely complex due to the presence of multiple functional groups. The aromatic rings (phenyl groups) could contribute to resonance stabilization .


Chemical Reactions Analysis

Reactions at the benzylic position (the carbon adjacent to the aromatic ring) are important for synthesis . The compound might undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For instance, the nitro group could contribute to a high dipole moment .

Scientific Research Applications

Optical Properties and Material Science Applications

  • Optical Parameters of Binary Mixtures : The study of the optical properties of binary mixtures of 4-substituted-phenyl-4-hexyloxybenzoates, which include methoxy, methyl, cyano, and nitro groups, reveals insights into their refractive indices and molecular order parameters. This research contributes to understanding the molecular interactions and alignment in liquid crystal devices and materials (Roushdy, 2006).

Synthesis and Characterization of Novel Compounds

  • Nematic Phases in Azo Compounds : A study on the synthesis and characterization of achiral unsymmetrical four-ring bent-core azo compounds with cyano and nitro moieties as end substituents has shown that these compounds exhibit enantiotropic nematic phases, which are significant for the development of new liquid crystal materials with potential applications in displays and optical devices (Debnath et al., 2013).

Chemical Reactions and Mechanisms

  • Cyclisation of N-arylbenzimidoyl Nitrenes : Research on the cyclisation of ortho-substituted N-arylbenzimidoyl nitrenes highlights the preferential cyclisation at positions bearing methoxycarbonyl, nitro, and cyano groups. This study contributes to the field of organic synthesis, providing insights into reaction mechanisms and pathways that are crucial for designing complex organic molecules (Gilchrist et al., 1979).

Molecular Interactions and Phase Behavior

  • Phase Behavior of Liquid Crystalline Compounds : Investigations into the molecular structure's effect on the phase behavior of some liquid crystalline compounds have revealed how substituents like cyano and nitro influence the thermal stability of smectic phases. These findings have implications for the design and development of materials with specific thermal and optical properties, relevant for applications in sensors, displays, and photonic devices (Takenaka et al., 1990).

Sensing Applications

  • Cyanide Sensors in Aqueous Medium : A study on the synthesis and characterization of substituted 2-aminobenzothiazoles salicylidenes demonstrated their efficiency as sensitive and selective sensors for cyanide detection in aqueous media. Such chemical sensors are vital for environmental monitoring, industrial process control, and potentially in medical diagnostics (Elsafy et al., 2018).

Safety and Hazards

The safety and hazards would depend on the specific properties of the compound. Nitro compounds, for instance, can be explosive under certain conditions .

Properties

IUPAC Name

[4-[(Z)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O6/c1-16-3-7-18(8-4-16)25(30)34-21-10-5-17(6-11-21)13-19(15-26)24(29)27-22-12-9-20(28(31)32)14-23(22)33-2/h3-14H,1-2H3,(H,27,29)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEGGKFVCAAHRG-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C(/C#N)\C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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